molecular formula C11H23N3OSi B13927303 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine

1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine

Cat. No.: B13927303
M. Wt: 241.40 g/mol
InChI Key: PSIYDXPSYPWFLN-UHFFFAOYSA-N
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Description

This compound (CAS: 885325-91-7; molecular formula: C₉H₁₉N₃OSi; molecular weight: 213.35) features a pyrazole core substituted with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group at the 1-position and an ethanamine chain at the 3-position . The SEM group acts as a protective moiety, enhancing stability during synthetic processes. Key properties include:

  • Storage: Requires storage at 2–8°C in a sealed, dry environment due to hydrolytic sensitivity .
  • Hazards: Classified with warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

Properties

Molecular Formula

C11H23N3OSi

Molecular Weight

241.40 g/mol

IUPAC Name

1-[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]ethanamine

InChI

InChI=1S/C11H23N3OSi/c1-10(12)11-5-6-14(13-11)9-15-7-8-16(2,3)4/h5-6,10H,7-9,12H2,1-4H3

InChI Key

PSIYDXPSYPWFLN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)COCC[Si](C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Ethanamine Group: The ethanamine group can be introduced via nucleophilic substitution reactions.

    Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the pyrazole derivative with 2-(Trimethylsilyl)ethanol under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The pyrazole ring may interact with active sites of enzymes, influencing their activity and leading to various biochemical effects.

Comparison with Similar Compounds

N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine

  • Structure : Pyrazole linked to a thiazole via a methylene bridge.
  • Synthesis: Reflux of 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile (53% yield) .
  • Properties : Melting point 108–110°C; lacks the SEM group and ethanamine chain, reducing steric bulk compared to the target compound .

N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

  • Structure : Pyrazole with ethyl, methyl, and pyridinyl substituents.
  • Key Difference : Absence of SEM group simplifies synthesis but reduces stability under acidic/basic conditions .

3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine

  • Structure : Thiophene-ethyl substituent at pyrazole 1-position.
  • Properties : Thiophene contributes to electron-rich aromatic systems, influencing redox behavior .
  • Key Difference : Thiophene substitution vs. SEM group alters lipophilicity (clogP: ~2.5 vs. ~3.1 for the target compound) .

1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine

  • Structure: Ethyl and tertiary aminoalkyl substituents.
  • Properties : Molecular weight 182.27; predicted pKa 8.80, suggesting moderate basicity .
  • Key Difference: Aminoalkyl group enhances water solubility but reduces thermal stability (predicted boiling point 297.3°C) .

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine

  • Structure : Bipyrazole system with a phenyl linker.
  • Properties : Increased aromaticity may enhance binding to hydrophobic protein pockets .
  • Key Difference : Bipyrazole architecture vs. SEM-ethanamine structure alters conformational flexibility .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Functional Groups Stability Notes
Target Compound 213.35 SEM, ethanamine Amine, SEM-protected Hydrolytically sensitive
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine 180.23 Thiazole, methylene bridge Amine, thiazole Thermally stable (mp 108°C)
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 203.25 Pyridinyl, ethyl Amine, pyridine Moderate acid sensitivity
1-Ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine 182.27 Aminoalkyl, ethyl Tertiary amine High water solubility

Biological Activity

1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine, also known by its CAS number 885325-91-7, is a compound that has garnered attention for its potential biological activities. This article examines the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H19N3OSi
  • Molecular Weight : 213.35 g/mol
  • IUPAC Name : 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-amine

Pharmacological Activities

Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities:

Antimicrobial Activity

Pyrazoles are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. For instance, pyrazole derivatives have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in the inflammatory response .

Anticancer Properties

Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

The biological activity of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)ethan-1-amine may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
  • Receptor Interaction : Pyrazole derivatives can interact with various receptors in the body, influencing physiological responses such as inflammation and pain perception.
  • Cellular Pathway Modulation : By affecting signaling pathways, this compound may alter cellular processes like apoptosis and proliferation.

Case Studies

A few notable studies have explored the biological activity of pyrazole derivatives:

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition of bacterial growth by pyrazole derivatives.
Anti-inflammatory Research Showed reduction in inflammatory markers in animal models treated with pyrazole compounds.
Anticancer Activity Reported apoptosis induction in cancer cell lines treated with pyrazole derivatives.

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